molecular formula C8H11ClFNO B1358672 3-Fluoro-4-methoxybenzylamine hydrochloride CAS No. 247570-27-0

3-Fluoro-4-methoxybenzylamine hydrochloride

Cat. No.: B1358672
CAS No.: 247570-27-0
M. Wt: 191.63 g/mol
InChI Key: SAIPBARGYTYLHG-UHFFFAOYSA-N
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Description

3-Fluoro-4-methoxybenzylamine hydrochloride is an organic compound with the molecular formula C8H11ClFNO. It is a white crystalline solid that is used in various fields of organic synthesis. This compound is known for its applications in the synthesis of pharmaceuticals and other organic compounds due to its unique chemical properties .

Biochemical Analysis

Biochemical Properties

3-Fluoro-4-methoxybenzylamine hydrochloride plays a significant role in biochemical reactions, particularly in the synthesis of other organic compounds. It interacts with various enzymes and proteins, facilitating or inhibiting specific biochemical pathways. For instance, it may act as a substrate or inhibitor for enzymes involved in amine metabolism, such as monoamine oxidases. These interactions can alter the activity of these enzymes, leading to changes in the levels of neurotransmitters and other biologically active amines .

Cellular Effects

The effects of this compound on cellular processes are diverse. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, by interacting with specific receptors or enzymes, it can modulate signaling pathways such as the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation. Additionally, it may affect the expression of genes involved in cell cycle regulation and apoptosis, thereby influencing cell survival and growth .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as receptors or enzymes, altering their activity. For instance, it may inhibit the activity of monoamine oxidases, leading to increased levels of neurotransmitters like serotonin and dopamine. This inhibition can result in altered neurotransmission and changes in mood and behavior. Additionally, it may influence gene expression by modulating transcription factors or epigenetic modifications .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but may degrade over time when exposed to light or air. Long-term exposure to this compound can lead to cumulative effects on cellular processes, such as prolonged inhibition of enzyme activity or sustained changes in gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal effects on cellular function, while higher doses can lead to significant changes in biochemical pathways and cellular processes. For instance, high doses may result in toxic effects, such as oxidative stress or apoptosis, due to excessive inhibition of critical enzymes or disruption of cellular homeostasis. Threshold effects are often observed, where a specific dosage level triggers a marked change in biological activity.

Metabolic Pathways

This compound is involved in various metabolic pathways. It can be metabolized by enzymes such as cytochrome P450s, leading to the formation of metabolites that may have distinct biological activities. These metabolic transformations can affect the compound’s efficacy and toxicity. Additionally, it may influence metabolic flux by altering the activity of key enzymes in metabolic pathways, leading to changes in the levels of metabolites and overall cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. For example, it may be transported into cells via amino acid transporters and distributed to organelles such as the mitochondria or endoplasmic reticulum. These localization patterns can influence its biological activity and interactions with other biomolecules .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. Alternatively, it may be targeted to the nucleus, where it can modulate gene expression by interacting with transcription factors or chromatin .

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common methods to synthesize 3-Fluoro-4-methoxybenzylamine hydrochloride involves the fluorination of 4-methoxybenzylamine. This can be achieved by reacting 4-methoxybenzylamine with a fluorinating agent such as Selectfluor under controlled conditions . Another method involves the reaction of 3-fluorobenzaldehyde with methoxyamine followed by reduction .

Industrial Production Methods

In industrial settings, the production of this compound typically involves large-scale reactions using automated reactors to ensure precise control over reaction conditions. The process often includes steps such as purification and crystallization to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-4-methoxybenzylamine hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium methoxide in methanol.

Major Products Formed

Scientific Research Applications

3-Fluoro-4-methoxybenzylamine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Fluoro-4-methoxybenzylamine hydrochloride involves its interaction with specific molecular targets. In biological systems, it can act as a ligand for certain enzymes or receptors, modulating their activity. The fluorine and methoxy groups on the benzylamine backbone play a crucial role in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Fluoro-4-methoxybenzylamine hydrochloride is unique due to the presence of both fluorine and methoxy groups, which impart distinct electronic and steric properties. These features enhance its reactivity and make it a valuable intermediate in organic synthesis compared to its analogs .

Properties

IUPAC Name

(3-fluoro-4-methoxyphenyl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10FNO.ClH/c1-11-8-3-2-6(5-10)4-7(8)9;/h2-4H,5,10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAIPBARGYTYLHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CN)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

247570-27-0
Record name (3-fluoro-4-methoxyphenyl)methanamine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of 3-fluoro-4-methoxy-benzaldehyde O-methyl-oxime (0.60 g, 3.3 mmol) in ethanol (25 mL) is added concentrated ethanolic hydrogen chloride (2 mL) and palladium on carbon (10%, 250 mg). The suspension is hydrogenated at atmospheric pressure for 18 hours, then filtered through diatomaceous earth and finally concentrated to give 3-fluoro-4-methoxy-benzylamine hydrochloride as a white solid.
Name
3-fluoro-4-methoxy-benzaldehyde O-methyl-oxime
Quantity
0.6 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
250 mg
Type
catalyst
Reaction Step One

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